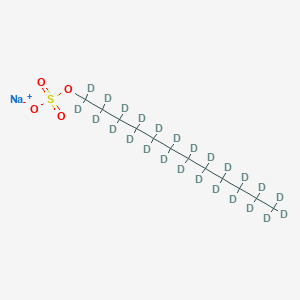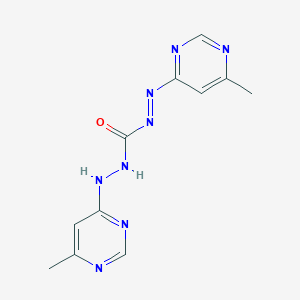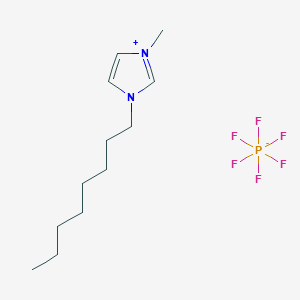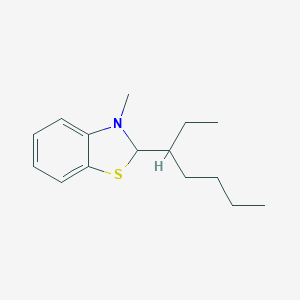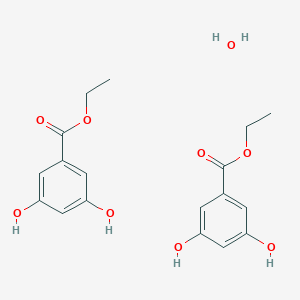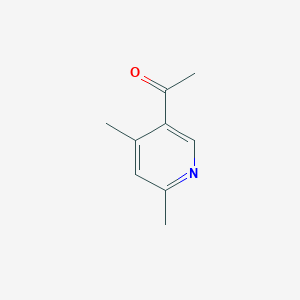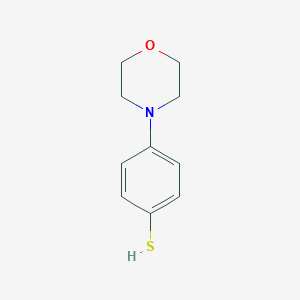
11alpha, 12alpha-Epoxyoleanolic lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11alpha, 12alpha-Epoxyoleanolic lactone is a natural triterpenoid compound found in various plant species, including the popular medicinal herb, Salvia miltiorrhiza. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Applications De Recherche Scientifique
Structural Analysis and Biogenetic Implications
- Adenanthusone , a new ursane-type nortriterpenoid similar to 11alpha, 12alpha-Epoxyoleanolic lactone, was isolated from Isodon adenanthus. This discovery has implications for understanding the biogenesis of nortriterpenes (Xiang et al., 2004).
Antiproliferative and Differentiation Effects
- Triterpenoids structurally related to 11alpha, 12alpha-Epoxyoleanolic lactone showed significant antiproliferative effects and induced differentiation in human leukemia HL-60 cells (Wang et al., 2006).
New Compounds Discovery
- New sesquiterpene lactones were discovered in various plants, such as Helianthus petiolaris, which have structural similarities to 11alpha, 12alpha-Epoxyoleanolic lactone. These discoveries add to the diversity of naturally occurring compounds (Meragelman et al., 1998).
Bioactive Compounds Transformation
- Biotransformation of steroidal lactones, including compounds similar to 11alpha, 12alpha-Epoxyoleanolic lactone, using Rhizopus stolonifer, has shown to produce new metabolites with potential bioactivity (Choudhary et al., 2009).
Triterpenes and Sesquiterpene Lactones Analysis
- Studies have identified various triterpenes and sesquiterpene lactones from plants like Cyclolepis genistoides, providing valuable insights into the chemical diversity and potential applications of these compounds (Heluani et al., 1997).
Anti-Plasmodial and Cytotoxic Activities
- Sesquiterpene lactones from Vernoniopsis caudata, structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, exhibited potent anti-plasmodial activity and considerable cytotoxicity, highlighting their therapeutic potential (Ramanandraibe et al., 2005).
Influence on Cellular Cytotoxicity
- The cytotoxicity of sesquiterpene lactones like helenalin and derivatives, akin to 11alpha, 12alpha-Epoxyoleanolic lactone, against KB cells was studied, offering insights into their biological activities and potential therapeutic applications (Heilmann et al., 2001).
Glycosides Discovery in Arnica
- Research on Arnica longifolia revealed sesquiterpene lactone glycosides, including compounds structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, expanding the understanding of naturally occurring lactone compounds (Passreiter et al., 1999).
Antimicrobial Activity of Sesquiterpene Lactones
- Sesquiterpene lactones from Centaurea pullata, structurally related to 11alpha, 12alpha-Epoxyoleanolic lactone, showed significant antimicrobial activities against various bacteria and fungi (Djeddi et al., 2007).
Guaianolides Investigation
- Studies on plants like Amphoricarpos neumayeri have led to the isolation of guaianolides, which are structurally similar to 11alpha, 12alpha-Epoxyoleanolic lactone, providing more insights into the chemical variety of sesquiterpene lactones (Djordjevic et al., 2004).
Propriétés
Numéro CAS |
19897-41-7 |
|---|---|
Nom du produit |
11alpha, 12alpha-Epoxyoleanolic lactone |
Formule moléculaire |
C30H46O4 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 |
Clé InChI |
WBMXMSJTGDKFQT-DNWRIRKBSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O |
SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
SMILES canonique |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



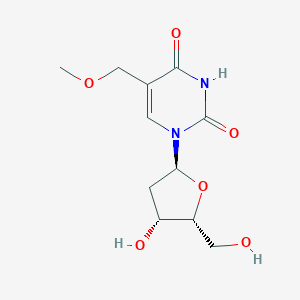
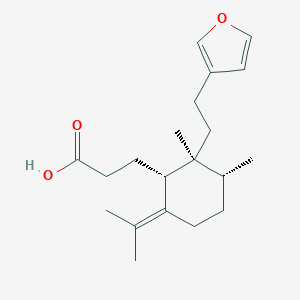
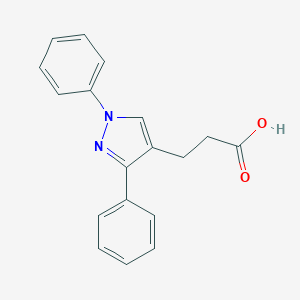
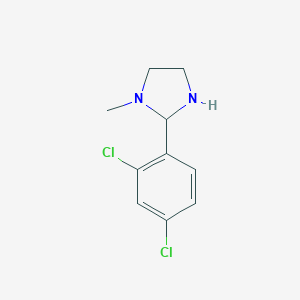
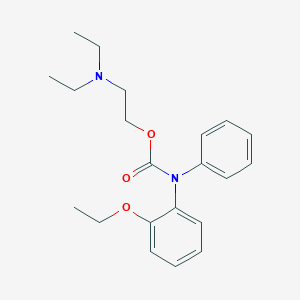
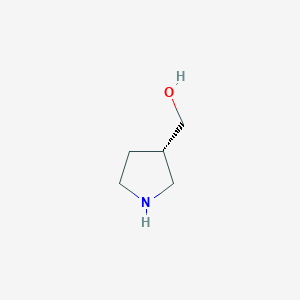
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
